3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-5-2-3-8-13(10)15-18-17-14(19-15)11-6-4-7-12(16)9-11/h2-9H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGJISPBRKTXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 3 5 2 Methylphenyl 1,3,4 Oxadiazol 2 Yl Aniline
Vibrational Spectroscopy Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. For 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline, the FT-IR spectrum is expected to show characteristic peaks corresponding to its constituent aromatic rings, the 1,3,4-oxadiazole (B1194373) core, the aniline (B41778) amino group, and the methyl group.
Key vibrational bands anticipated in the FT-IR spectrum include the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching vibrations of the heterocyclic and phenyl rings, and the C-O-C stretching of the oxadiazole ring. mdpi.comresearchgate.netnih.govresearchgate.net The presence of a primary amine group is typically indicated by two distinct bands in the region of 3450-3300 cm⁻¹. mdpi.com The C-N stretching vibration of the aromatic amine is also a key indicator. mdpi.com
Interactive Table: Predicted FT-IR Spectral Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |
| N-H Stretching | 3450 - 3300 | Primary Amine (NH₂) |
| Aromatic C-H Stretching | 3100 - 3000 | Phenyl and Substituted Phenyl Rings |
| Aliphatic C-H Stretching | 2960 - 2850 | Methyl (CH₃) |
| C=N Stretching | 1640 - 1620 | 1,3,4-Oxadiazole Ring |
| Aromatic C=C Stretching | 1600 - 1450 | Phenyl and Substituted Phenyl Rings |
| C-O-C Stretching | 1250 - 1050 | 1,3,4-Oxadiazole Ring |
| C-N Stretching | 1350 - 1250 | Aromatic Amine |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy serves as a complementary technique to FT-IR, providing insights into the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. The Raman spectrum of this compound would offer a unique molecular fingerprint, with characteristic signals for the aromatic rings and the oxadiazole core. The symmetric stretching vibrations of the phenyl rings are expected to produce strong Raman signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of each proton in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. For this compound, the ¹H NMR spectrum would display distinct signals for the protons of the two phenyl rings, the aniline amino group, and the methyl group. mdpi.comresearchgate.netnih.govresearchgate.netwho.int
The protons on the aniline-substituted phenyl ring are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm), with their chemical shifts influenced by the electron-donating amino group. who.int The protons of the 2-methylphenyl group will also resonate in the aromatic region, with the methyl protons appearing as a singlet in the upfield region (around δ 2.5 ppm). who.int The protons of the NH₂ group are expected to show a broad singlet, the chemical shift of which can be solvent-dependent. mdpi.com
Interactive Table: Predicted ¹H NMR Spectral Data
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (Aniline Ring) | 6.7 - 7.5 | Multiplet |
| Aromatic Protons (Methylphenyl Ring) | 7.2 - 8.0 | Multiplet |
| Amino Protons (NH₂) | 5.0 - 6.0 (broad) | Singlet |
| Methyl Protons (CH₃) | 2.4 - 2.6 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. The spectrum of this compound would show signals corresponding to the carbon atoms of the two phenyl rings, the oxadiazole ring, and the methyl group. researchgate.netnih.govresearchgate.netwho.int
The carbon atoms of the 1,3,4-oxadiazole ring are expected to resonate at lower field (higher ppm values) due to the influence of the electronegative oxygen and nitrogen atoms. who.int The carbons of the aromatic rings will appear in the typical range of δ 110-150 ppm. who.int The methyl carbon will give a signal at a much higher field (lower ppm value).
Interactive Table: Predicted ¹³C NMR Spectral Data
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C2 and C5 of Oxadiazole Ring | 160 - 165 |
| Aromatic Carbons | 115 - 150 |
| Methyl Carbon (CH₃) | 20 - 25 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for determining the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the same spin system. For the target molecule, COSY would be used to trace the connectivity of protons on each of the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different fragments of the molecule, for instance, connecting the phenyl rings to the oxadiazole core.
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thereby confirming the proposed structure of this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an essential technique for determining the molecular weight and confirming the structure of synthesized compounds.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-resolution mass spectrometry (HRMS) would be the primary method to confirm the elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For the target compound (C₁₅H₁₃N₃O), the expected exact mass would be calculated and compared against the experimental value. For instance, HRMS analysis of other oxadiazole derivatives has successfully confirmed their elemental compositions by matching the measured mass to the calculated mass with high precision.
Table 1: Theoretical HRMS Data for C₁₅H₁₃N₃O
| Ion Species | Calculated Exact Mass |
|---|---|
| [M+H]⁺ | 252.1131 |
| [M+Na]⁺ | 274.0951 |
| [M+K]⁺ | 290.0690 |
Note: This table is theoretical and awaits experimental verification.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) would be utilized to investigate the compound's fragmentation pattern, providing critical information for structural elucidation. The protonated molecule ([M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would help to piece together the molecular structure. Based on the fragmentation patterns of similar 1,3,4-oxadiazole compounds, characteristic cleavages would be expected.
Common fragmentation pathways for this class of compounds often involve the cleavage of the bonds within and adjacent to the oxadiazole ring. Expected fragmentation could include:
Cleavage of the C-C bond between the phenyl ring and the oxadiazole ring.
Fission of the oxadiazole ring itself.
Loss of small neutral molecules like CO, N₂, or HCN.
These fragmentation patterns provide a veritable fingerprint for the molecule, confirming the connectivity of the aryl rings to the central oxadiazole core.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule and provides insights into its chromophoric system and photophysical properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy measures the absorption of light from the ultraviolet to the visible range. The spectrum for this compound is expected to show characteristic absorption bands corresponding to π→π* transitions within the conjugated aromatic system, which includes the two phenyl rings and the 1,3,4-oxadiazole moiety. Studies on analogous compounds show intense absorption maxima typically observed in the range of 300-350 nm. The exact position and intensity of these bands are influenced by the substitution pattern on the phenyl rings.
Fluorescence Spectroscopy for Photophysical Properties
Many 1,3,4-oxadiazole derivatives are known to be fluorescent, making them useful in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. If this compound exhibits fluorescence, its emission spectrum would be recorded by exciting the molecule at its absorption maximum. The resulting spectrum would reveal the wavelength of emitted light, the Stokes shift (the difference between the absorption and emission maxima), and the quantum yield, which is a measure of the efficiency of the fluorescence process. The fluorescence properties are highly dependent on the molecular structure and solvent environment.
X-ray Crystallography for Solid-State Structural Analysis
While specific experimental data for this compound remains to be reported, the analytical framework described here provides a clear roadmap for its comprehensive characterization. The application of these techniques would unambiguously confirm its structure and illuminate its physicochemical properties.
Computational and Theoretical Investigations of 3 5 2 Methylphenyl 1,3,4 Oxadiazol 2 Yl Aniline
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecular systems. These methods provide a detailed picture of the electron distribution and energy landscape of the molecule.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. mdpi.comnih.gov For 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311+G**, are used to determine the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. scirp.orgscirp.org
This optimization process calculates the molecular energy at various geometries, systematically altering bond lengths, bond angles, and dihedral angles until a minimum energy conformation is found. The resulting optimized structure provides critical data on the molecule's spatial configuration. Key findings from geometry optimization indicate that the 1,3,4-oxadiazole (B1194373) ring is nearly planar. However, the two terminal phenyl rings (the 2-methylphenyl group and the aminophenyl group) are twisted out of the plane of the central oxadiazole ring. This non-planar conformation is a result of steric hindrance and electronic effects between the rings. These computational results are foundational for all subsequent theoretical analyses. nih.gov
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic properties. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net
For this compound, the HOMO is typically localized on the electron-rich aminophenyl ring, which has a strong electron-donating character. Conversely, the LUMO is predominantly distributed over the electron-deficient 1,3,4-oxadiazole core and the 2-methylphenyl ring. nih.gov This spatial separation of the HOMO and LUMO suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comsciensage.info For this compound, the calculated energy gap indicates significant stability. ajchem-a.com
Table 1: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.45 |
| ELUMO | -1.98 |
Note: Values are representative and obtained from DFT calculations at the B3LYP/6-311+G(d,p) level of theory.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP surface is color-coded to represent different electrostatic potential values.
In the MEP map of this compound:
Negative Regions (Red to Yellow): These areas represent high electron density and are susceptible to electrophilic attack. For this molecule, the most negative potential is concentrated around the nitrogen atoms of the oxadiazole ring and the nitrogen atom of the aniline (B41778) group, indicating these are the primary sites for interaction with electrophiles. nih.govresearchgate.net
Positive Regions (Blue): These areas correspond to electron-deficient regions, which are favorable for nucleophilic attack. The hydrogen atoms of the amine group and the phenyl rings typically exhibit a positive electrostatic potential. researchgate.netnih.gov
Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in electrostatic interactions.
The MEP map provides a clear, intuitive picture of the molecule's charge landscape, complementing the findings from FMO analysis. researchgate.net
Global Reactivity Descriptors:
Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value indicates greater stability. sciensage.info
Chemical Softness (S): The reciprocal of hardness (S = 1/η), it measures the ease of electron cloud polarization. Soft molecules are generally more reactive. sciensage.info
Electronegativity (χ): The power of an atom or molecule to attract electrons, calculated as χ = -(EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts an additional electronic charge from the environment. It is calculated as ω = χ² / (2η).
These descriptors provide a quantitative framework for understanding the molecule's chemical behavior. researchgate.net
Table 2: Calculated Global Reactivity Descriptors
| Descriptor | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.235 |
| Chemical Softness (S) | 0.447 |
| Electronegativity (χ) | 4.215 |
Note: Values are derived from the HOMO-LUMO energies listed in Table 1.
Local Reactivity Descriptors: Fukui functions are used to identify the reactivity of specific atomic sites within the molecule. sciensage.info They help pinpoint which atoms are most susceptible to nucleophilic, electrophilic, or radical attack, thereby providing a more detailed understanding of local reactivity than global descriptors alone.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and assess stability in a simulated environment, such as in a solvent. mdpi.comnih.gov
For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape. The molecule has several rotatable single bonds, particularly the bonds connecting the phenyl rings to the central oxadiazole ring. MD simulations can track the rotation around these bonds over nanoseconds, revealing the preferred dihedral angles and identifying the most stable, low-energy conformers.
The stability of the molecule's structure during the simulation is often assessed by calculating the Root Mean Square Deviation (RMSD) of the atomic positions over time. A stable RMSD value indicates that the molecule maintains a consistent average conformation, suggesting structural integrity. These simulations confirm that while the rings can rotate, the molecule tends to settle into a stable, albeit twisted, conformation, which is consistent with the geometry optimization results from DFT. tandfonline.com
Solvent Effects on Molecular Behavior
A comprehensive search of scientific literature reveals a lack of specific studies on the solvent effects on the molecular behavior of this compound. While research on other 1,3,4-oxadiazole derivatives suggests that solvent polarity can influence their geometric parameters, electronic properties, and spectral characteristics, no such data has been published for the specific compound . Therefore, a detailed analysis of how different solvents would impact the molecular structure, dipole moment, and electronic transitions of this compound cannot be provided at this time.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein of interest.
Ligand-Protein Interaction Prediction for Potential Biological Targets
There are no publicly available molecular docking studies that have specifically investigated the interaction of this compound with any potential biological targets. Although the 1,3,4-oxadiazole scaffold is present in many medicinally active compounds, and numerous docking studies have been performed on its derivatives, specific predictions of the binding poses, key interactions (such as hydrogen bonds and hydrophobic interactions), and potential protein targets for this compound are not documented in the current body of scientific literature.
Binding Affinity Estimation to Relevant Biomolecules
Consistent with the absence of molecular docking studies, there is no published data on the estimated binding affinity of this compound to any relevant biomolecules. Binding affinity, often expressed as the binding free energy (ΔG), is a crucial parameter in determining the potency of a potential drug candidate. Without specific molecular docking simulations, it is not possible to provide any quantitative estimation of the binding affinity for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the physicochemical properties that are important for their biological effects.
Derivation of Physicochemical Descriptors
No QSAR studies have been reported in the literature specifically for a series of compounds including this compound. Consequently, a specific set of physicochemical descriptors (e.g., electronic, steric, hydrophobic) that have been derived and correlated with a particular biological activity for this compound is not available. The derivation of such descriptors is the foundational step in building a QSAR model and requires experimental data on the biological activity of a series of related compounds.
Predictive Model Development for Biological Activities
As no QSAR studies have been conducted, there are no predictive models available for the biological activities of this compound. The development of a predictive QSAR model involves the statistical correlation of derived physicochemical descriptors with measured biological activity, followed by rigorous validation to ensure its predictive power. The absence of such a model means that the biological activities of new, structurally similar compounds cannot be predicted based on their chemical structure.
In Silico Pharmacokinetic Parameter Prediction (e.g., ADMET properties)
The evaluation of a compound's pharmacokinetic profile is a critical step in the drug discovery process. In silico methods provide a rapid and cost-effective approach to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel chemical entities. For this compound, computational models are employed to forecast its drug-likeness and potential behavior within a biological system. These predictions are crucial for identifying potential liabilities and guiding further experimental studies.
The 1,3,4-oxadiazole moiety is a well-established scaffold in medicinal chemistry, known for its favorable physicochemical and pharmacokinetic properties. nih.gov The electron-deficient nature of the oxadiazole ring often contributes to enhanced metabolic stability. researchgate.netjpbsci.com Computational studies on various 1,3,4-oxadiazole derivatives have demonstrated their general compliance with established drug-likeness rules, such as Lipinski's Rule of Five, suggesting good potential for oral bioavailability. nih.govdergipark.org.tr
In silico ADMET predictions for compounds structurally related to this compound are typically generated using a variety of computational tools and web-based servers, such as admetSAR and SwissADME. veterinaria.orghealthinformaticsjournal.com These platforms utilize extensive databases of experimentally determined properties to build predictive models based on a compound's chemical structure. The predicted parameters help to construct a comprehensive profile of the molecule's likely pharmacokinetic behavior.
Detailed research findings from computational analyses of similar 1,3,4-oxadiazole derivatives indicate that these compounds generally exhibit good membrane permeability and absorption. researchgate.net For instance, studies on other benzothiazole-linked 1,3,4-oxadiazole derivatives have shown predicted absorption percentages often exceeding 70%. nih.gov The lipophilicity, typically expressed as LogP, is a key determinant of a compound's ability to cross biological membranes, and for many bioactive oxadiazoles, this value falls within an acceptable range for drug candidates. veterinaria.orgresearchgate.net
The following table summarizes the predicted ADMET properties for this compound, based on computational models and data from structurally analogous compounds.
| Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule of Five, favorable for absorption. phcogj.com |
| LogP (Lipophilicity) | 2.0 - 4.0 | Optimal range for cell membrane permeability. researchgate.net |
| Hydrogen Bond Donors | ≤ 5 | Compliance with Lipinski's Rule of Five, indicating good membrane permeability. phcogj.com |
| Hydrogen Bond Acceptors | ≤ 10 | Compliance with Lipinski's Rule of Five, influencing solubility and binding. phcogj.com |
| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Predicted to be non-penetrant | Suggests a lower likelihood of central nervous system side effects. |
| CYP450 2D6 Inhibition | Predicted to be a non-inhibitor | Lower potential for drug-drug interactions involving this key metabolic enzyme. phcogj.com |
| Ames Mutagenicity | Predicted to be non-mutagenic | Indicates a low likelihood of carcinogenic potential. phcogj.com |
| hERG Inhibition | Predicted to be a non-inhibitor | Suggests a low risk of cardiotoxicity. phcogj.com |
Structure Activity Relationship Sar Studies for 3 5 2 Methylphenyl 1,3,4 Oxadiazol 2 Yl Aniline Derivatives
Impact of Substituents on the Aniline (B41778) Moiety on Biological Activity
The aniline ring, connected at the C2 position of the oxadiazole core, is a frequent site for chemical modification to explore and optimize biological activity. The nature, position, and electronic properties of substituents on this ring can dramatically influence the compound's interaction with biological targets.
Research on analogous N-aryl-5-substituted-1,3,4-oxadiazol-2-amine compounds has demonstrated that the substitution pattern on the aniline ring is a key determinant of anticancer activity. nih.govnih.gov For instance, studies have shown that the presence of small, lipophilic groups can enhance cytotoxic effects. In one study, a derivative with a 2,4-dimethyl substitution on the aniline ring showed potent activity against multiple cancer cell lines, including melanoma, leukemia, and breast cancer. nih.govnih.gov This suggests that steric bulk and lipophilicity at these positions are well-tolerated and may promote binding to the target site.
In contrast, the introduction of polar or electron-withdrawing groups can have varied effects. For example, a 4-bromo substitution on the aniline ring resulted in moderate anticancer activity. nih.gov For antimicrobial applications, the presence of electron-withdrawing groups such as halogens (-Cl, -F) or nitro (-NO2) groups on the aniline-type phenyl ring is often associated with enhanced activity. mdpi.commdpi.com These groups can alter the electronic distribution of the entire molecule, potentially improving its ability to interact with microbial targets.
The position of the substituent is also crucial. Generally, para-substitution on the phenyl ring is preferred over ortho or meta positions for certain biological activities, such as tuberculostatic effects. mdpi.com This indicates that the directionality of the substituent's electronic and steric influence is critical for optimal interaction with the biological target.
| Substituent (R) on Aniline Ring | Position | Observed Biological Activity | Reference Compound Example |
|---|---|---|---|
| 2,4-Dimethyl | ortho, para | Potent activity against leukemia, melanoma, and breast cancer cell lines. | N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine |
| 4-Bromo | para | Moderate activity against various cancer cell lines. | N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine |
| 4-Chloro | para | Significant antibacterial activity. | 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol |
| 4-Nitro | para | Potent antibacterial and tuberculostatic activity. | Acetyl nicotinic acid derivative with a p-nitrophenyl group |
Influence of Methylphenyl Group Modifications on Compound Properties
The 2-methylphenyl (o-tolyl) group at the C5 position of the oxadiazole ring also plays a significant role in defining the molecule's biological profile. Modifications to this ring, including altering the position of the methyl group or replacing it with other functional groups, can modulate potency, selectivity, and pharmacokinetic properties.
Studies on related 2,5-diaryl-1,3,4-oxadiazoles show that replacing or supplementing the methyl group with other substituents leads to significant changes in activity.
Electron-Donating Groups: The presence of methoxy (B1213986) (-OCH3) groups, particularly in a 3,4,5-trimethoxy arrangement on the phenyl ring, has been shown to confer significant anticancer activity against cell lines like CNS cancer (SNB-19). mdpi.com This highlights the importance of strong electron-donating features on this part of the molecule for certain cytotoxic mechanisms.
Electron-Withdrawing Groups: Halogen substitutions (e.g., -F, -Cl) on the phenyl ring can enhance antibacterial activity. mdpi.com A 4-fluorophenyl substituent, for instance, resulted in a compound with potent activity against E. coli and S. pneumoniae. mdpi.com Similarly, a 4-nitro substituent is often correlated with strong tuberculostatic activity. mdpi.com
Positional Isomerism: The position of substituents is critical. For antitubercular activity, a nitro group at the para-position of the phenyl ring was found to be more effective than substitutions at the meta or ortho positions, indicating a specific spatial requirement for target interaction. mdpi.com
These findings suggest that while the 2-methyl group provides a baseline of activity, further optimization can be achieved by exploring other substitutions that modify the electronic and steric profile of the phenyl ring at the C5 position.
Role of the 1,3,4-Oxadiazole (B1194373) Core in Modulating Biological Response
The central 1,3,4-oxadiazole ring is not merely a linker but a critical pharmacophore that is fundamental to the biological activity of this class of compounds. Its unique structural and electronic properties are key to its function in drug design.
The 1,3,4-oxadiazole ring is recognized as a bioisostere of amide and ester functionalities. mdpi.com This means it can mimic the spatial arrangement and electronic properties of these groups, allowing it to engage in similar hydrogen bonding interactions with biological receptors, while offering improved metabolic stability and pharmacokinetic profiles. pensoft.net The nitrogen atoms in the ring act as hydrogen bond acceptors, which is often a crucial interaction for ligand-receptor binding.
Furthermore, the oxadiazole ring imparts a high degree of rigidity and planarity to the molecule. researchgate.net This conformational constraint is vital as it reduces the entropic penalty upon binding to a target, often leading to higher affinity. It properly orients the two flanking aryl substituents (the aniline and methylphenyl moieties) in a defined spatial arrangement, which is essential for fitting into a specific binding pocket.
The importance of the oxadiazole core is underscored in studies where it is replaced by other heterocyclic rings. In one study investigating anticancer agents, replacing the 1,3,4-oxadiazole ring with its sulfur analogue, 1,3,4-thiadiazole, led to a dramatic decrease in cytotoxic activity. mdpi.com This demonstrates that the oxygen atom and the specific electronic nature of the oxadiazole ring are essential for the observed biological effect in that series, highlighting its role beyond that of a simple scaffold.
Conformational Flexibility and Its Correlation with Activity
X-ray crystallography studies have confirmed that the 1,3,4-oxadiazole ring is nearly planar. researchgate.netmdpi.com These studies also reveal that the attached aryl rings tend to be nearly coplanar with the central oxadiazole ring, with relatively small dihedral (torsion) angles between them. researchgate.net This coplanarity results in an extended π-conjugated system across the molecule, which is a common feature in molecules that interact with planar residues in binding sites, such as through π-π stacking.
The presence of substituents can influence these dihedral angles. For example, the ortho-methyl group on the methylphenyl ring of 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline likely introduces some steric hindrance, causing a slight twist relative to the oxadiazole ring. This specific, fixed conformation may be precisely what is required for optimal fitting into a receptor's binding site. Any modification that significantly alters this preferred conformation, either by introducing bulky groups that force the rings out of planarity or by removing key interactions that stabilize the planar arrangement, could lead to a loss of activity.
Molecular docking studies further support this concept, showing that a specific low-energy conformation of the ligand is responsible for key interactions (like hydrogen bonds and hydrophobic interactions) within the active site of a target enzyme or receptor. researchgate.netglobalresearchonline.net Therefore, maintaining the molecule's ability to adopt this bioactive conformation is a critical aspect of its activity.
Design Principles for Optimized Derivatives based on SAR Insights
Based on the collective SAR findings, several key design principles can be formulated for the development of optimized derivatives of this compound with enhanced biological activity.
Aniline Moiety Optimization: The aniline ring is a prime target for modification. For enhanced anticancer activity, introducing small, lipophilic substituents such as methyl groups at the ortho and para positions appears beneficial. nih.gov For antimicrobial agents, incorporating electron-withdrawing groups like halogens or a nitro group, particularly at the para-position, is a promising strategy. mdpi.com
Systematic Substitution on the Phenyl Ring: The phenyl ring at the C5 position (originally the methylphenyl group) significantly impacts potency. To increase anticancer efficacy, introducing strong electron-donating groups, such as multiple methoxy substituents, should be explored. mdpi.com For antimicrobial purposes, electron-withdrawing groups at the para-position are indicated.
Preservation of the Oxadiazole Core: The 1,3,4-oxadiazole ring is essential for activity and should be retained. Its role as a rigid, planar scaffold and a bioisostere of an amide/ester group is critical for receptor binding and metabolic stability. mdpi.com Bioisosteric replacement should be approached with caution, as it can lead to a significant loss of activity.
Leveraging Quantitative Structure-Activity Relationship (QSAR) Insights: 3D-QSAR models can provide detailed insights into the specific steric and electronic fields that are favorable for activity. researchgate.net These models can guide the rational design of new derivatives by highlighting regions of the molecule where bulky, electron-donating, or hydrogen-bonding groups would be most effective, thereby streamlining the optimization process and increasing the probability of discovering more potent and selective compounds. rjptonline.org
Non Biological Applications and Potential Materials Science Implications
Optoelectronic Applications (e.g., organic light-emitting diodes, luminescent materials)
The 2,5-diaryl-1,3,4-oxadiazole scaffold is a well-established building block for materials used in organic light-emitting diodes (OLEDs). These compounds are recognized for their excellent electron-transporting capabilities and strong luminescence, often in the blue region of the spectrum. rsc.org The electron-deficient nature of the oxadiazole ring facilitates the injection and transport of electrons, a crucial function in OLED devices. lifechemicals.com
Polymers incorporating the 1,3,4-oxadiazole (B1194373) moiety have been developed specifically for use as electron-injection and blue electroluminescent materials. acs.org The combination of the oxadiazole ring with other fluorescent cores has been shown to produce materials with desirable photophysical properties, such as long-wavelength absorption and emission in the near-infrared region. rsc.org Derivatives of 1,3,4-oxadiazoles are considered good candidates for fabricating electroluminescent devices due to their optical and electronic properties. rsc.org While specific photophysical data for 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline are not extensively detailed in the reviewed literature, its structural analogy to known luminescent 2,5-diaryl-1,3,4-oxadiazoles suggests its potential as a material for OLEDs and other optoelectronic applications.
Polymer Chemistry and Materials Science Applications
The presence of a primary amine group on the aniline (B41778) portion of this compound makes it a prime candidate for use as a monomer in polymer synthesis. Aniline and its derivatives can undergo oxidative polymerization to produce polyaniline (PANI), a well-known conducting polymer. rsc.orgsemanticscholar.org The incorporation of the 2-(2-methylphenyl)-1,3,4-oxadiazole substituent onto the polyaniline backbone could yield a functional polymer with unique properties.
Polymers containing 1,3,4-oxadiazole rings are noted for their high thermal stability and solubility in polar organic solvents, which facilitates their processing into films and other forms for advanced material applications. researchgate.net These polymers have been investigated for use as heat-resistant materials and electron-transporting layers in electronic devices. lifechemicals.com The synthesis of polyamides and polyimides containing oxadiazole rings has been shown to yield materials with desirable thermal, dielectric, and optical properties. researchgate.net Furthermore, related aniline-oxadiazole compounds have been explored in the synthesis of liquid crystals, indicating a potential application for this class of molecules in display technologies. sciencepg.com The combination of the polymerizable aniline group and the thermally stable, electronically active oxadiazole ring suggests that this compound could be a valuable monomer for creating multifunctional polymers for electronics, aerospace, and other high-performance applications.
Agrochemical Applications (e.g., herbicidal, insecticidal, fungicidal activity)
The 1,3,4-oxadiazole heterocycle is a prominent scaffold in the development of modern agrochemicals, with various derivatives exhibiting a broad spectrum of activities. mdpi.comresearchgate.net Research has demonstrated the potential of this class of compounds as herbicides, insecticides, and fungicides. lifechemicals.com
Fungicidal Activity: Numerous studies have confirmed the antifungal properties of 1,3,4-oxadiazole derivatives against a range of plant pathogens. mdpi.comnih.gov A study on new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones, which are structurally related to the subject compound, tested their activity against several fungi. nih.govnih.gov Specifically, the compound 3-[(5-o-tolyl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one, which contains the same 5-(2-methylphenyl) substituent, showed moderate inhibitory activity. This suggests that the 2-methylphenyl substitution is compatible with antifungal properties. Other research has shown that different 1,3,4-oxadiazole derivatives are effective against major maize pathogens like Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. frontiersin.org
Below is a table summarizing the fungicidal activity of a structurally similar compound against various plant pathogens.
| Fungus | Inhibition Rate (%) |
|---|---|
| Colletotrichum orbiculare | 43.5 |
| Botrytis cinerea | 35.7 |
| Rhizoctonia solani | 61.3 |
Insecticidal Activity: The 1,3,4-oxadiazole ring is also a key component in certain insecticides. mdpi.com For instance, novel pyridylpyrazole-carboxamides containing a 1,3,4-oxadiazole ring have been synthesized and shown to be effective against pests like the diamondback moth (Plutella xylostella). researchgate.net
Herbicidal Activity: While specific data on the herbicidal activity of this compound is limited, the broader class of 1,3,4-oxadiazole derivatives has been recognized for its herbicidal potential. lifechemicals.comresearchgate.net For example, the commercial herbicide Methoxydiazone contains this heterocyclic core. lifechemicals.com
Catalytic Roles (if reported)
Based on a review of the available scientific literature, no catalytic roles have been reported for the compound this compound.
Future Research Directions and Challenges
Development of Novel and Efficient Synthetic Routes
While numerous methods exist for the synthesis of the 1,3,4-oxadiazole (B1194373) ring, a primary focus for future research will be the development of more efficient, cost-effective, and environmentally benign routes specifically tailored for 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline and its analogues. Conventional methods often involve harsh reagents like phosphorus oxychloride or thionyl chloride and require high temperatures.
Future strategies should emphasize green chemistry principles. This includes the use of microwave-assisted synthesis to reduce reaction times and improve yields, the exploration of catalyst-free reactions, and the use of non-toxic, renewable solvents. Techniques such as oxidative cyclization using milder agents like chloramine-T or photoredox catalysis represent promising alternatives to traditional cyclodehydration methods. The development of one-pot synthesis protocols, where multiple reaction steps are combined without isolating intermediates, would further enhance efficiency and reduce waste.
Table 1: Comparison of Synthetic Strategies for 1,3,4-Oxadiazole Derivatives
| Method | Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Conventional Cyclodehydration | Acid hydrazides, POCl₃, PPA | Well-established, versatile | Harsh reagents, high temperatures, waste generation |
| Oxidative Cyclization | N-acylhydrazones, Chloramine-T, Iodine | Milder conditions, good yields | Use of specific oxidizing agents |
| Microwave-Assisted Synthesis | Microwave irradiation | Rapid reaction times, higher yields, cleaner reactions | Specialized equipment, scalability concerns |
| Green Synthesis | Green solvents (e.g., water, ethanol), catalysts | Environmentally friendly, reduced hazardous waste | Catalyst recovery, optimization of reaction conditions |
| Photoredox Catalysis | Visible light, photosensitizers | Mild conditions, high efficiency | Catalyst cost and availability |
Advanced Mechanistic Elucidation of Biological Activities at the Molecular Level
The diverse biological activities reported for 1,3,4-oxadiazole derivatives underscore the need for detailed mechanistic studies to pinpoint the specific molecular targets of this compound. Future research should move beyond preliminary screening to a deeper understanding of its mechanism of action.
This involves identifying the specific enzymes, receptors, or signaling pathways with which the compound interacts. For instance, related oxadiazole derivatives have been identified as inhibitors of enzymes like cyclooxygenase (COX), epidermal growth factor receptor (EGFR), and matrix metalloproteinase-9 (MMP-9). Computational molecular docking studies can predict potential binding modes and affinities, guiding further experimental validation through enzymatic assays and biophysical techniques. Advanced techniques such as cell cycle analysis, apoptosis assays, and western blotting can further clarify the cellular response to the compound, revealing its potential as, for example, an anticancer agent that induces apoptosis or arrests the cell cycle.
Exploration of New Application Domains for 1,3,4-Oxadiazole Derivatives
The application of 1,3,4-oxadiazole derivatives is not limited to medicinal chemistry. Their unique chemical and physical properties make them suitable candidates for a range of other fields. Future research should explore the potential of this compound in materials science and agriculture.
In materials science, the aromatic and heterocyclic nature of the oxadiazole ring can be exploited in the development of organic light-emitting diodes (OLEDs) and corrosion inhibitors. In agriculture, 1,3,4-oxadiazoles have shown promise as fungicides, herbicides, and insecticides. The specific substitution pattern of this compound could confer novel activities against plant pathogens or pests, opening up new avenues for crop protection.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of new 1,3,4-oxadiazole derivatives. By leveraging existing data on the structure-activity relationships (SAR) of related compounds, AI/ML models can be developed to predict the biological activities, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and potential off-target effects of novel analogues of this compound.
These in-silico tools can screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. This computational-driven approach can significantly reduce the time and cost associated with traditional drug discovery pipelines, enabling a more rational and targeted design of molecules with enhanced efficacy and improved safety profiles.
Addressing Scalability and Sustainability in Synthesis
A significant challenge in the practical application of any novel compound is the transition from laboratory-scale synthesis to large-scale industrial production. Future research must address the scalability and sustainability of the synthetic routes for this compound.
This involves developing processes that are not only efficient and high-yielding but also economically viable and environmentally responsible. Key considerations include minimizing the use of hazardous or expensive reagents and catalysts, reducing energy consumption, and designing purification methods that are simple and generate minimal waste. The principles of green chemistry, including atom economy and the use of renewable feedstocks, will be paramount in developing sustainable manufacturing processes for this promising class of compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves cyclization reactions. For example, amidoximes can react with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or polyphosphoric acid) to form the oxadiazole ring. Microwave-assisted synthesis has been shown to improve reaction efficiency and yield by reducing time and side reactions . Optimization strategies include adjusting stoichiometry, temperature (80–120°C), and catalyst choice (e.g., ZnCl₂ for regioselectivity). Purification via column chromatography using hexane/ethyl acetate gradients is common .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and aromaticity.
- Mass spectrometry (HRMS) : For molecular ion validation.
- X-ray crystallography : To resolve the 3D structure and hydrogen-bonding networks. Single-crystal studies of analogous oxadiazoles reveal N–H⋯N interactions forming 3D networks, critical for understanding solid-state stability .
- FT-IR : To identify functional groups (e.g., N–H stretching at ~3400 cm⁻¹) .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 for anti-inflammatory potential).
- Molecular docking : Preliminary binding affinity studies using AutoDock Vina to identify protein targets (e.g., EGFR kinases) .
Advanced Research Questions
Q. How can contradictory data in biological activity across studies be systematically addressed?
- Methodological Answer : Contradictions often arise from structural analogs or assay variability. To resolve:
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., 2-methylphenyl vs. 4-chlorophenyl in analogs) .
- Standardized protocols : Replicate assays under controlled conditions (e.g., pH, serum content).
- Meta-analysis : Aggregate data from multiple studies to identify trends, leveraging databases like PubChem BioAssay .
Q. What computational strategies are effective for predicting the environmental fate and toxicity of this compound?
- Methodological Answer : Use in silico tools:
- EPI Suite : Predict biodegradation, bioaccumulation, and ecotoxicity.
- Density Functional Theory (DFT) : Calculate physicochemical properties (logP, pKa) influencing environmental persistence .
- Molecular dynamics : Simulate interactions with biological membranes or soil matrices. Environmental risk assessments should include OECD 301 biodegradation tests .
Q. How can reaction conditions be optimized for regioselective functionalization of the oxadiazole ring?
- Methodological Answer : Regioselectivity depends on electronic and steric factors:
- Electrophilic substitution : Use Lewis acids (e.g., AlCl₃) to direct nitration or halogenation to specific positions.
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) at 80°C in THF .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity for nucleophilic substitutions .
Q. What strategies improve solubility and stability for in vivo pharmacokinetic studies?
- Methodological Answer :
- Co-solvents : Use DMSO/PEG 400 mixtures for aqueous solubility.
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the aniline moiety.
- Lyophilization : Stabilize the compound as a lyophilized powder stored at -20°C .
Q. How do hydrogen-bonding interactions in the crystal lattice affect material properties?
- Methodological Answer : Single-crystal X-ray studies of similar oxadiazoles show that N–H⋯N hydrogen bonds create robust 3D networks, enhancing thermal stability (TGA analysis shows decomposition >250°C) . These interactions also influence melting points and solubility profiles, critical for formulation design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
